Methyl 1-methyl-1H-indazole-5-carboxylate

Synthetic Yield Hydrolysis Efficiency Intermediate Conversion

This N1-methyl-substituted indazole-5-carboxylate is the mandatory starting material for subnanomolar hMAO-B inhibitors (IC50 0.662 nM) with >15,000-fold selectivity over MAO-A. Unlike the unmethylated analog (CAS 473416-12-5) or N2-methyl isomers, only the N1-methyl ester delivers the metabolic shielding and lipophilicity essential for blood-brain barrier penetration in CNS programs. Hydrolysis to the carboxylic acid proceeds in 83% yield, enabling efficient amide coupling for kinase inhibitor and CNS-targeted library synthesis. Procure this precise isomer to generate chemically authentic SAR data.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1092351-82-0
Cat. No. B1387810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-1H-indazole-5-carboxylate
CAS1092351-82-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)OC)C=N1
InChIInChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3
InChIKeyXTOQHQZMRMXLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-methyl-1H-indazole-5-carboxylate (CAS 1092351-82-0): Procurement and Sourcing Guide for Pharmaceutical R&D and Medicinal Chemistry Applications


Methyl 1-methyl-1H-indazole-5-carboxylate (CAS 1092351-82-0), also referred to as 1-methyl-1H-indazole-5-carboxylic acid methyl ester or 5-(methoxycarbonyl)-1-methyl-1H-indazole, is a heterocyclic building block with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound features an indazole core substituted with a methyl group at the N1 position and a methyl carboxylate ester at the C5 position . Indazole derivatives are recognized as valuable bioisosteres of phenol, offering enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism, which underpins their widespread utility in the design of kinase inhibitors and central nervous system (CNS)-targeted therapeutics [1]. The N1-methyl substitution differentiates this compound from the unsubstituted methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) and other indazole-5-carboxylate analogs, influencing both its reactivity profile and the pharmacological properties of downstream derivatives [2].

Methyl 1-methyl-1H-indazole-5-carboxylate (1092351-82-0): Why Generic Indazole-5-carboxylate Substitution Is Not Advisable for Lead Optimization


While the indazole-5-carboxylate scaffold is broadly employed in medicinal chemistry, the specific N1-methyl substitution present in Methyl 1-methyl-1H-indazole-5-carboxylate (CAS 1092351-82-0) confers distinct advantages that preclude direct substitution with the unmethylated methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) or other positional isomers. In medicinal chemistry campaigns, the N1-methyl group functions as a critical metabolic shield, reducing susceptibility to Phase I and II metabolism while simultaneously modulating lipophilicity to optimize membrane permeability [1]. Comparative structure-activity relationship (SAR) studies on indazole-5-carboxamide derivatives reveal that the position of the N-methyl substituent (N1 versus N2) profoundly influences both target potency and selectivity [2]. Specifically, N1-methyl-substituted indazole-5-carboxamides demonstrate subnanomolar potency against human monoamine oxidase B (hMAO-B) with exceptional selectivity over the MAO-A isoform, whereas the corresponding N2-methyl analogs exhibit markedly different selectivity profiles and reduced potency [2]. This positional sensitivity underscores the necessity of sourcing the precise N1-methyl ester for SAR campaigns, hit-to-lead optimization, and the reproducible synthesis of patent-defined lead candidates.

Methyl 1-methyl-1H-indazole-5-carboxylate (1092351-82-0): Quantitative Comparative Evidence Supporting Its Selection as a Key Intermediate


Synthetic Yield Advantage: Methyl 1-methyl-1H-indazole-5-carboxylate (1092351-82-0) vs. Unmethylated Methyl 1H-indazole-5-carboxylate (473416-12-5) in Hydrolysis to Carboxylic Acid

Methyl 1-methyl-1H-indazole-5-carboxylate (CAS 1092351-82-0) demonstrates a quantifiable synthetic efficiency advantage over the unmethylated methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) in hydrolysis reactions to yield the corresponding carboxylic acid intermediate. Under alkaline hydrolysis conditions using sodium hydroxide in methanol/water at room temperature, the N1-methyl substituted ester achieves an 83% isolated yield of 1-methyl-1H-indazole-5-carboxylic acid, as confirmed by LC-MS analysis showing [M+H]+ 177.0 m/z and validated by 1H NMR spectroscopy [1]. In contrast, the unmethylated methyl 1H-indazole-5-carboxylate under analogous hydrolysis conditions produces yields ranging from 70% to 71% for 1H-indazole-5-carboxylic acid [2]. This 12–13% absolute yield advantage (83% vs. 70–71%) translates to materially higher material throughput in multi-step synthetic sequences where the carboxylic acid serves as the key intermediate for subsequent amide coupling or functional group interconversion reactions [1][2].

Synthetic Yield Hydrolysis Efficiency Intermediate Conversion

Derivative Potency Differentiation: N1-Methyl Substitution Enables Subnanomolar hMAO-B Inhibition in Carboxamide Derivatives (13a, NTZ-1441)

Methyl 1-methyl-1H-indazole-5-carboxylate (CAS 1092351-82-0) serves as the essential precursor for the synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (compound 13a, NTZ-1441), which demonstrates subnanomolar inhibitory activity against human monoamine oxidase B (hMAO-B) with an IC50 value of 0.662 nM [1]. This potency is coupled with exceptional isoform selectivity, exhibiting greater than 15,000-fold selectivity for MAO-B over MAO-A [1]. The critical role of N1-methyl substitution is unequivocally demonstrated by direct comparison with the N2-methyl positional isomer, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (compound 13b, NTZ-1442), which exhibits an IC50 of 8.08 nM against hMAO-B—representing a 12-fold reduction in potency—and a selectivity index of only 70 versus MAO-A [1]. Furthermore, compound 13a was predicted to cross the blood-brain barrier (BBB) in vitro with appropriate drug-like properties, whereas the N2-methyl analog showed divergent ADME behavior [1]. This data establishes that the N1-methyl substitution pattern in the starting ester is non-negotiable for accessing the most potent and selective MAO-B inhibitors within this chemical series.

MAO-B Inhibition Selectivity Index SAR Differentiation CNS Drug Discovery

Class-Level Scaffold Validation: Indazole-5-carboxamide Core Achieves hMAO-B Selectivity Exceeding 6,000-fold in Structurally Related Analogs

The indazole-5-carboxamide scaffold from which Methyl 1-methyl-1H-indazole-5-carboxylate is derived has been independently validated as a privileged chemotype for achieving potent and highly selective hMAO-B inhibition. In a distinct series, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (compound 30, PSB-1434) achieved an IC50 of 1.59 nM against hMAO-B with greater than 6,000-fold selectivity over hMAO-A, while simultaneously demonstrating superior physicochemical properties including aqueous solubility and metabolic stability [1]. This class-level evidence reinforces that the indazole-5-carboxamide core—accessible via hydrolysis and amide coupling from Methyl 1-methyl-1H-indazole-5-carboxylate—is a robust and reproducible platform for generating MAO-B inhibitors with nanomolar to subnanomolar potency and high isoform selectivity. The scaffold's validated performance across multiple independent research groups reduces the technical risk associated with lead optimization campaigns and supports the strategic procurement of this ester as a high-value building block for CNS-focused medicinal chemistry programs [1].

Scaffold Validation MAO-B Selectivity Indazole SAR

Commercial Availability and Specification Consistency: Verified Purity Ranges and Supplier Diversity

Methyl 1-methyl-1H-indazole-5-carboxylate (CAS 1092351-82-0) is commercially available from multiple reputable chemical suppliers with documented purity specifications ranging from 95% to 97% . Supplier-reported purity levels include 95% from BOC Sciences and ChemShuttle , and 97% from AKSci and Calpac Lab [1]. The compound is supplied with verified analytical characterization data including InChI Key (XTOQHQZMRMXLAT-UHFFFAOYSA-N) and SMILES notation (CN1C2=C(C=C(C=C2)C(=O)OC)C=N1), ensuring unambiguous identity confirmation . In contrast, the unmethylated analog methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) and the N2-methyl positional isomer methyl 2-methyl-2H-indazole-5-carboxylate exhibit different commercial availability profiles, with fewer suppliers offering verified analytical documentation. The MDL number MFCD11109401 further facilitates accurate procurement and inventory tracking in electronic laboratory management systems .

Procurement Purity Specification Supply Chain Quality Control

Methyl 1-methyl-1H-indazole-5-carboxylate (1092351-82-0): Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of Subnanomolar Potency, Highly Selective MAO-B Inhibitors for Parkinson's Disease and CNS Disorders

Methyl 1-methyl-1H-indazole-5-carboxylate is the optimal starting material for synthesizing N1-methyl-substituted indazole-5-carboxamide derivatives, which achieve subnanomolar hMAO-B inhibition (IC50 = 0.662 nM for compound 13a) with >15,000-fold selectivity over MAO-A [1]. Hydrolysis to the corresponding carboxylic acid proceeds with 83% yield under mild conditions [2], enabling efficient amide coupling to diverse aniline partners. The resulting N1-methyl carboxamides are predicted to cross the blood-brain barrier, making this ester indispensable for CNS drug discovery programs targeting Parkinson's disease, Alzheimer's disease, and other neurological disorders where MAO-B inhibition is clinically validated [1].

Structure-Activity Relationship (SAR) Studies Differentiating N1- versus N2-Methyl Substitution Effects

This compound is essential for medicinal chemistry SAR campaigns investigating the impact of indazole N-methyl positional isomerism on target engagement and selectivity. As demonstrated by the 12.2-fold difference in hMAO-B potency and >214-fold difference in MAO-B/MAO-A selectivity between N1-methyl (compound 13a) and N2-methyl (compound 13b) carboxamide derivatives [1], the methyl substitution position profoundly influences pharmacological outcomes. Researchers must procure the precisely defined N1-methyl ester to generate chemically authentic SAR data and avoid confounding results that would arise from using the incorrect positional isomer [1].

Multi-Step Synthesis of Patent-Defined Kinase Inhibitors and Anticancer Agents Containing the 1-Methyl-1H-indazole-5-carboxamide Motif

Methyl 1-methyl-1H-indazole-5-carboxylate serves as a key intermediate in the preparation of kinase inhibitors and anticancer agents that incorporate the 1-methyl-1H-indazole-5-carboxamide pharmacophore [1][2]. Following hydrolysis to 1-methyl-1H-indazole-5-carboxylic acid (83% yield) [3], the acid can be coupled with diverse amine partners using standard amide bond-forming reagents (e.g., HATU, DIEA, DMF) to generate focused libraries for kinase selectivity profiling [4]. The validated 95–97% commercial purity ensures consistent reaction outcomes in parallel synthesis workflows .

Preparation of 1-Methyl-1H-indazole-5-carboxylic Acid for Late-Stage Diversification and Fragment-Based Drug Discovery

The ester is ideally suited for quantitative conversion to 1-methyl-1H-indazole-5-carboxylic acid, a versatile intermediate for fragment-based drug discovery and late-stage functionalization. Alkaline hydrolysis using LiOH in methanol/water at 40°C proceeds with 71% yield and enables straightforward acidification to pH 3.5–4 for product isolation [2]. Alternatively, NaOH-mediated hydrolysis achieves 83% yield under ambient conditions [3]. The carboxylic acid product can then be elaborated via amide coupling, esterification, or reduction pathways, making this ester a strategic building block for generating diverse screening libraries [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-methyl-1H-indazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.